2-(4-Butoxyphenyl)-5-pentylpyrazine
Description
2-(4-Butoxyphenyl)-5-pentylpyrazine is a pyrazine derivative characterized by a 4-butoxyphenyl group at position 2 and a pentyl chain at position 5 of the pyrazine ring. Pyrazines are nitrogen-containing heterocyclic compounds widely studied for their roles in medicinal chemistry, agrochemicals, and flavorants due to their electronic properties and ability to engage in hydrogen bonding.
Properties
CAS No. |
106011-54-5 |
|---|---|
Molecular Formula |
C19H26N2O |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2-(4-butoxyphenyl)-5-pentylpyrazine |
InChI |
InChI=1S/C19H26N2O/c1-3-5-7-8-17-14-21-19(15-20-17)16-9-11-18(12-10-16)22-13-6-4-2/h9-12,14-15H,3-8,13H2,1-2H3 |
InChI Key |
OQMUVSKJHCTOPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CN=C(C=N1)C2=CC=C(C=C2)OCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butoxyphenyl)-5-pentylpyrazine typically involves the reaction of 4-butoxybenzaldehyde with pentylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of an intermediate Schiff base, which then undergoes cyclization to form the pyrazine ring.
Industrial Production Methods
Industrial production of 2-(4-Butoxyphenyl)-5-pentylpyrazine may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization ensures that the compound meets the required standards for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Butoxyphenyl)-5-pentylpyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced pyrazine derivatives.
Substitution: Formation of halogenated pyrazine derivatives.
Scientific Research Applications
2-(4-Butoxyphenyl)-5-pentylpyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2-(4-Butoxyphenyl)-5-pentylpyrazine involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Pyrazine Derivatives with Alkoxy-Phenyl Substituents
Compound A : 2-(4-Butoxyphenyl)-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine (CAS 371218-62-1)
- Structure : Shares the 4-butoxyphenyl group but incorporates a fused pyrazolo-benzoxazine core and a 4-propoxyphenyl substituent.
- The propoxy group (C3H7O) vs. pentyl (C5H11) may reduce lipophilicity slightly .
Compound B : 3-Benzyl-5-(4-methoxyphenyl)pyrazin-2-amine (CAS 40040-81-1)
- Structure : Features a methoxyphenyl group (electron-donating) and a benzylamine substituent.
- Key Differences : The methoxy group (smaller, less lipophilic than butoxy) and the amine moiety enhance hydrogen-bonding capacity, suggesting divergent pharmacological applications (e.g., kinase inhibition) .
Compound C : 2-Methyl-5-(methylthio)pyrazine (CAS 2884-13-1)
Peptide Derivatives with Alkoxy-Phenyl Modifications
Compound D : (2S)-2-{[(2S)-2-Benzamido-3-(4-butoxyphenyl)propanoyl]amino}-3-phenylpropyl acetate (, Entry 19)
- Structure : A peptide derivative with a 4-butoxyphenyl side chain.
- Key Differences : The peptide backbone enables interactions with enzymes or receptors, while the butoxyphenyl group may enhance membrane penetration. The target compound’s pyrazine core lacks this peptide functionality, limiting direct biological comparability .
Benzimidazole Derivatives with Butoxyphenyl Groups
Compound E : 2-[(4-Butoxyphenyl)methyl]-N,N-diethyl-5-nitro-1H-benzimidazole-1-ethanamine ()
- Structure: Benzimidazole core with a nitro group and diethylaminoethyl chain.
- The benzimidazole scaffold is structurally distinct from pyrazine, suggesting applications in antiparasitic or anticancer agents .
Data Table: Structural and Property Comparisons
Research Implications
- Pharmacological Potential: The butoxyphenyl-pentylpyrazine’s balance of lipophilicity and steric bulk may optimize blood-brain barrier penetration, contrasting with the polar peptide derivatives (e.g., Compound D) .
- Agrochemical Relevance : Compared to methylthio-pyrazines (Compound C), the target compound’s aromatic groups may enhance binding to plant enzyme targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
